AP39 -

AP39

Catalog Number: EVT-1470171
CAS Number:
Molecular Formula: C37H38O2PS3+
Molecular Weight: 641.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AP39 is a compound used to increase the levels of hydrogen sulfide (H2S) within mitochondria. It consists of a mitochondria-targeting motif (triphenylphosphonium) coupled to an H2S-donating moiety (dithiolethione) by an aliphatic linker. AP39 (30-300 nM) dose-dependently increases H2S levels in endothelial cells, predominantly in mitochondrial regions. It stimulates mitochondrial electron transport and improves cellular bioenergetic function at lower concentrations (30-100 nM), while having an inhibitory effect at 300 nM. Under oxidative stress conditions induced by glucose oxidase, AP39 has antioxidant and cytoprotective effects. AP39 is effective in vivo, inhibiting voltage-dependent T-type calcium channels and improving hemodynamic parameters in rats.
Synthesis Analysis

The synthesis of AP39 involves the coupling of triphenylphosphonium with a dithiolethione moiety through an aliphatic linker. The process typically includes several steps:

  1. Preparation of the Dithiolethione Moiety: This involves synthesizing the dithiolethione compound, which serves as the hydrogen sulfide donor.
  2. Formation of the Aliphatic Linker: An aliphatic chain is synthesized to connect the two functional groups.
  3. Coupling Reaction: The triphenylphosphonium group is then attached to the dithiolethione through the aliphatic linker using standard organic synthesis techniques such as nucleophilic substitution or coupling reactions .

The resulting compound, AP39, has been characterized using various spectroscopic methods to confirm its structure and purity.

Molecular Structure Analysis

AP39's molecular structure can be represented as follows:

  • Chemical Formula: C₁₉H₂₃O₂S₂P
  • Molecular Weight: 365.52 g/mol

The structure features:

  • A triphenylphosphonium group that enhances mitochondrial targeting.
  • A dithiolethione moiety that acts as a hydrogen sulfide donor.
  • An aliphatic linker that connects these two functional groups.

This unique structural composition allows AP39 to efficiently deliver hydrogen sulfide to mitochondria, thereby enhancing its biological effects .

Chemical Reactions Analysis

AP39 undergoes several significant chemical reactions upon administration:

These reactions highlight AP39's dual role as both a protective agent against oxidative stress and a modulator of mitochondrial function.

Mechanism of Action

AP39's mechanism of action primarily revolves around its ability to donate hydrogen sulfide selectively to mitochondria. This process involves:

  1. Intracellular Accumulation: Upon administration, AP39 accumulates in mitochondria due to the triphenylphosphonium group.
  2. Hydrogen Sulfide Donation: Once inside the mitochondria, AP39 releases hydrogen sulfide, which acts as a signaling molecule that regulates various mitochondrial processes.
  3. Protection Against Oxidative Stress: Hydrogen sulfide helps maintain mitochondrial function by reducing oxidative damage and preserving mitochondrial DNA integrity .

Studies have shown that AP39 can enhance ATP production while reducing reactive oxygen species generation, thus promoting cell survival under stress conditions .

Physical and Chemical Properties Analysis

AP39 exhibits several notable physical and chemical properties:

These properties are crucial for its application in biological studies and potential therapeutic uses .

Applications

AP39 has several promising applications in scientific research and potential therapeutic contexts:

  1. Neuroprotection: Research indicates that AP39 can protect neurons from oxidative stress and improve outcomes in models of neurodegenerative diseases such as Alzheimer's disease by enhancing mitochondrial function .
  2. Cardioprotection: Studies have shown that AP39 can mitigate cardiac injury during ischemia-reperfusion events by reducing oxidative stress and improving mitochondrial function .
  3. Research Tool: As a hydrogen sulfide donor, AP39 serves as an important tool for studying the roles of hydrogen sulfide in cellular signaling and metabolism.
Introduction to AP39

Chemical Identity and Structural Design of AP39

AP39 (Chemical name: (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide) features a meticulously designed tripartite structure that enables its mitochondria-specific action:

  • Mitochondria-targeting domain: The triphenylphosphonium (TPP+) cation facilitates membrane potential-driven accumulation in the mitochondrial matrix, typically achieving 100-500-fold higher concentrations in mitochondria versus cytoplasm [9].
  • H2S-donating domain: The anethole dithiolethione (ADT) group serves as a slow-releasing H2S donor, generating sulfide in response to cellular esterases and thiols.
  • Connecting linker: A ten-carbon aliphatic chain (decyl group) bridges the TPP+ and ADT moieties, providing spatial flexibility and influencing release kinetics [1] [6].

This molecular architecture yields a compound with a molecular weight of 721.77 g/mol (C37H38BrO2PS3) and a distinctive orange-to-red crystalline appearance. Its chemical behavior follows a concentration-dependent dichotomy: stimulatory effects on bioenergetics at 30-100 nM, transitioning to inhibition at ≥300 nM concentrations. This property necessitates precise dosing in experimental applications [9] [10].

Table 1: Fundamental Chemical Identifiers of AP39

PropertyValue/Descriptor
CAS Registry Number1429061-80-2 (or 1429173-57-8 in some sources)
Molecular FormulaC37H38BrO2PS3
IUPAC Name(10-oxo-10-[4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy]decyl)triphenylphosphonium bromide
Critical Structural MotifsTriphenylphosphonium cation, dithiolethione, decyl linker
Solubility CharacteristicsSoluble in DMSO (100 mg/mL); requires protective storage at -20°C

Historical Development of Mitochondria-Targeted H2S Donors

The rational design of AP39 emerged from successive generations of H2S donors, each addressing limitations of prior technologies:

  • First-generation donors: Inorganic salts (NaSH, Na2S) provided rapid H2S release but lacked cellular targeting and caused abrupt concentration spikes, often resulting in cytotoxic effects at therapeutic doses [2].
  • Slow-release donors: GYY4137 (morpholin-4-ium-4-methoxyphenyl-morpholino-phosphinodithioate) enabled sustained H2S generation but still diffused nonspecifically throughout cells, limiting mitochondrial bioavailability [2].
  • Targeted analogs: The discovery that mitochondrial dysfunction underpinned numerous pathologies (neurodegeneration, ischemic injury) drove the development of precision hybrids. AP39 arose from systematic structure-activity studies that screened linker lengths and donor chemistries for optimal mitochondrial uptake and sulfide release kinetics [4] [9].

The conceptual breakthrough came through collaborative work between pharmacology and synthetic chemistry teams, notably the Whiteman-Wood group, who recognized that TPP+ conjugation could exploit the -60 to -180 mV membrane potential across mitochondrial inner membranes. This electrochemical gradient drives the electrophoretic accumulation of lipophilic cations like TPP+, delivering attached cargo molecules to the organelle interior [9] [10].

Table 2: Evolution of H2S Donors Culminating in AP39

GenerationRepresentative CompoundsKey AdvantagesCritical Limitations
Rapid-ReleaseNaSH, Na2SImmediate H2S generation; simple chemistryNon-physiological bolus delivery; cytotoxicity
Slow-ReleaseGYY4137, DATSSustained H2S release; improved kineticsNon-targeted diffusion; limited mitochondrial accumulation
Mitochondrially-TargetedAP39, AP123Organelle-specific delivery (100-500× accumulation); optimized bioenergetic effectsComplex synthesis; bell-shaped dose responses

Rationale for Mitochondrial Targeting in Therapeutic Applications

Mitochondrial targeting addresses two convergent biological imperatives: the centrality of mitochondria in disease pathogenesis and the unique mechanisms of H2S action within this organelle.

Mitochondrial Dysfunction as a Pathogenic Nexus: In conditions ranging from Alzheimer's disease to myocardial infarction, mitochondrial compromise manifests as:

  • Elevated reactive oxygen species (ROS) production due to electron transport chain disruption
  • Impaired oxidative phosphorylation reducing ATP synthesis
  • Loss of mitochondrial DNA (mtDNA) integrity
  • Dysregulated fission-fusion dynamics [1] [8]

For instance, in Alzheimer's models, APP/PS1 neurons exhibit hyperpolarized mitochondrial membranes, increased fission, and mtDNA damage—abnormalities that precede neuronal death. Similarly, hyperglycemia-induced endothelial injury involves mitochondrial membrane hyperpolarization, leading to excess superoxide production [4] [8].

Mechanistic Basis for Mitochondrial H2S Delivery: AP39's therapeutic rationale stems from H2S actions that specifically counter mitochondrial dysfunction:

  • Bioenergetic regulation: At nanomolar concentrations, H2S serves as an inorganic electron donor via sulfide:quinone oxidoreductase (SQR), supporting complex III and IV activity while reducing electron leakage and ROS formation [7].
  • Antioxidant effects: H2S sulfhydrates (persulfidates) critical cysteine residues on complex I, uncoupling proteins, and antioxidant enzymes, enhancing their ability to neutralize ROS [7] [9].
  • mtDNA protection: By reducing mitochondrial oxidative stress, H2S prevents mtDNA strand breaks and preserves genomic integrity. Studies demonstrate AP39 reduces oxidative mtDNA damage by >60% in endothelial cells under oxidant challenge [9].
  • Dynamics modulation: AP39 (100 nM) upregulates fusion proteins (OPA1, Mfn1) while downregulating fission mediators (Fis1), promoting mitochondrial network stability and resistance to permeability transition [1] [8].

Table 3: Mitochondrial Pathologies Addressed by Targeted H2S Delivery

Disease ContextMitochondrial DefectAP39's Mitigating ActionExperimental Evidence
Alzheimer's Disease↓ATP production; ↑ROS; ↑mtDNA damageRestores bioenergetics; ↓ROS; protects mtDNA100 nM increased ATP by 2.3-fold in APP/PS1 neurons [8]
Diabetic ComplicationsHyperglycemia-induced ↑mitochondrial membrane potentialNormalizes membrane potential; ↓superoxide30-100 nM reduced hyperpolarization in endothelial cells [4]
Ischemic InjuryIschemia-induced ↓complex IV activity; ↑oxidative stressMaintains electron transport; ↓lipid peroxidationReduced infarct size by 40% in myocardial models [1]
PreeclampsiaPlacental hypoxia → ↑ROS → ↑sFLT1↓ROS; ↓HIF-1α stabilization; ↓sFLT150 µM reduced oxidative stress in hypoxic trophoblasts [5]

The subcellular precision of AP39 thus transforms H2S from a broadly active gasotransmitter into a mechanistically focused therapeutic agent. By concentrating its action at the epicenter of oxidative damage—the mitochondrial matrix—AP39 achieves cytoprotective effects at concentrations (nanomolar) orders of magnitude lower than untethered donors (micromolar to millimolar) [4] [9]. This pharmacological advantage underpins its research utility across diverse models of organ injury.

Properties

Product Name

AP39

IUPAC Name

[10-oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium

Molecular Formula

C37H38O2PS3+

Molecular Weight

641.9 g/mol

InChI

InChI=1S/C37H38O2PS3/c38-36(39-31-26-24-30(25-27-31)35-29-37(41)43-42-35)23-15-4-2-1-3-5-16-28-40(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34/h6-14,17-22,24-27,29H,1-5,15-16,23,28H2/q+1

InChI Key

IJPVLCJPNDOZKZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)(C4=CC=CC=C4)C5=CC=CC=C5

Synonyms

[10-oxo-10-[4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy]decyl]triphenyl-phosphonium

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)(C4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.